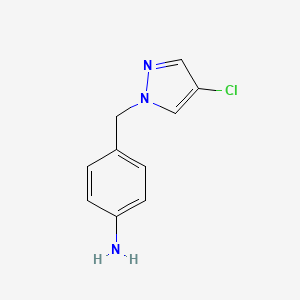

2-((5-methoxyisoquinolin-1-yl)thio)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their potential as 5-HT2 antagonists, which could have implications in treating various neurological disorders. In one study, a series of 2-[(2-aminoethyl)thio]quinolines were prepared with various substitutions at the 3-position, including alkyl, aryl, or heteroaryl groups . The synthesis process aimed to explore the structure-activity relationships and identify compounds with high affinity for 5-HT2 receptor sites. The in vivo properties of these compounds were also evaluated, such as their ability to antagonize 5-hydroxytryptophan-induced head twitches in mice and hyperthermia induced by fenfluramine in rats .

Molecular Structure Analysis

A comprehensive structural and vibrational study was conducted on a related compound, 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide . The study utilized both experimental techniques (FT-IR and FT-Raman spectroscopy) and theoretical calculations (DFT). The results showed good agreement between the theoretical and experimental wavenumbers, indicating the reliability of the computational methods used to predict the molecular structure. The analysis of molecular electrostatic potential and frontier molecular orbitals provided insights into the charge distribution and potential reactivity of the molecule .

Chemical Reactions Analysis

The chemical reactivity of the quinoline derivatives was not explicitly detailed in the provided papers. However, the studies did discuss the interaction of these compounds with biological targets. For instance, the affinity of the synthesized quinoline derivatives for 5-HT1 and 5-HT2 receptor sites was measured using displacement assays with radiolabeled ligands . The molecular docking results of the related compound indicated a stable complex formation with the BRCA2 complex, suggesting potential inhibitory activity against this target .

Physical and Chemical Properties Analysis

The physical and chemical properties of the quinoline derivatives were inferred from their biological activity and molecular structure analysis. The balance between aqueous solubility and lipophilicity, as well as metabolic stability, were considered important factors for the antiproliferative activity observed in the NIH-NCI 60 human tumor cell line panel . The nonlinear optical properties of the compounds were also predicted, indicating potential applications beyond their biological activity .

Scientific Research Applications

Structural Aspects and Properties of Compounds

Research on isoquinoline derivatives, such as those studied by Karmakar et al. (2007), sheds light on the structural aspects of amide-containing isoquinoline derivatives. Their work reveals how interactions with mineral acids can lead to different physical states, such as gels or crystalline solids, depending on the acid's anion structure. This study points to the potential of these compounds in forming gels and host–guest complexes, which have applications in material science and pharmaceutical formulation due to their enhanced fluorescence emission properties (Karmakar, Sarma, & Baruah, 2007).

Anticancer Applications

Nagarajan et al. (2006) focus on the development of indenoisoquinoline topoisomerase I inhibitors as potential therapeutic agents for cancer treatment. The study explores how different nitrogen heterocycles appended to the lactam side chain of the pharmacophore can influence cytotoxicity and topoisomerase I inhibition, indicating the critical role of structural modifications in enhancing anticancer activity (Nagarajan et al., 2006).

Serotonin Receptor Ligands

Bojarski et al. (2004) investigate new o-methoxyphenylpiperazine and tetrahydroisoquinoline derivatives for their ability to bind to serotonin receptors. This research is significant for pharmacology, especially in the context of developing new antidepressants or neurological drugs, by analyzing the influence of changes in terminus geometry on receptor affinity (Bojarski, Mokrosz, Duszyńska, Kozioł, & Bugno, 2004).

Antimicrobial Activity

Several studies have synthesized and evaluated isoquinoline derivatives for their antimicrobial properties. For instance, Thomas, Adhikari, and Shetty (2010) developed new quinoline derivatives carrying a 1,2,3-triazole moiety and assessed their antibacterial and antifungal activities. The research demonstrates the potential of these compounds in addressing pathogenic microorganisms, which is crucial for developing new antibiotics or antifungal agents (Thomas, Adhikari, & Shetty, 2010).

properties

IUPAC Name |

2-(5-methoxyisoquinolin-1-yl)sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c1-24-18-9-5-8-17-16(18)11-13-22-20(17)25-14-19(23)21-12-10-15-6-3-2-4-7-15/h2-9,11,13H,10,12,14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFQJESCSBAECY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN=C2SCC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2528210.png)

![2-[(4-chlorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2528212.png)

![(5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/no-structure.png)

![N-benzyl-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2528215.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2528216.png)

![Ethyl [(pyridin-4-ylmethyl)carbamothioyl]carbamate](/img/structure/B2528217.png)

![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2528219.png)

![6-methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole](/img/structure/B2528228.png)